![molecular formula C8H4Cl2F3N B6285970 N-(4-Chlorophenyl)trifluoroacetimidoyl chloride, 92% CAS No. 143681-32-7](/img/structure/B6285970.png)
N-(4-Chlorophenyl)trifluoroacetimidoyl chloride, 92%
Overview
Description
Synthesis Analysis
Trifluoroacetimidoyl halides, including N-(4-Chlorophenyl)trifluoroacetimidoyl chloride, are considered potent trifluoromethyl synthons used to construct a wide variety of trifluoromethyl-containing compounds and trifluoromethyl-substituted N-heterocycles . The Yuan group developed an Arbuzov-type strategy for the preparation of 1-(N-aryl/alkyl amino)-2,2,2-trifluoroethylphosphonates, which was realized by the reaction of trialkyl phosphite with trifluoroacetimidoyl chlorides followed by subsequent reduction in the presence of sodium cyanoborohydride .Molecular Structure Analysis
The molecular structure of N-(4-Chlorophenyl)trifluoroacetimidoyl chloride is characterized by a trifluoroacetimidoyl group attached to a 4-chlorophenyl group. This structure allows it to participate in various chemical reactions, contributing to its wide range of applications.Chemical Reactions Analysis
Trifluoroacetimidoyl halides, including N-(4-Chlorophenyl)trifluoroacetimidoyl chloride, have been used in two different reaction modes, namely, coupling and annulation reactions, to construct valuable trifluoromethyl-containing molecules . For example, the synthesis of diverse N-substituted trifluoroacetimidoyl aryl ketones was achieved by 1,3-dimethylimidazolium iodide-catalyzed aroylation of trifluoroacetimidoyl chlorides with aromatic aldehydes .Mechanism of Action
Target of Action
Similar compounds, such as n-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide, have been found to interact with the vascular endothelial growth factor receptor 1 (vegfr1) in humans . VEGFR1 plays a crucial role in angiogenesis, a process that allows the growth of new blood vessels from pre-existing ones, which is essential for the growth and metastasis of cancer cells .
Mode of Action
It’s worth noting that similar compounds often interact with their targets by binding to them, thereby inhibiting their function or modulating their activity . This interaction can lead to changes in the cellular processes controlled by these targets.
Biochemical Pathways
Compounds with similar structures have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that such compounds may affect a wide range of biochemical pathways.
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual elimination from the body .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
Future Directions
Trifluoroacetimidoyl halides, including N-(4-Chlorophenyl)trifluoroacetimidoyl chloride, have found extensive applications in the fields of organic synthesis, pharmaceuticals, agrochemicals, and materials science . Future research will likely continue to explore their synthetic applications and potentials in the construction of valuable trifluoromethyl-containing molecules .
properties
IUPAC Name |
N-(4-chlorophenyl)-2,2,2-trifluoroethanimidoyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F3N/c9-5-1-3-6(4-2-5)14-7(10)8(11,12)13/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAAZIJYCZQYEIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C(C(F)(F)F)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2,2,2-trifluoroethanecarbonimidoyl chloride |
Synthesis routes and methods
Procedure details
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